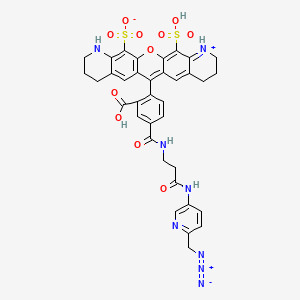
Monastroline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-HR22C16 is a potent small-molecule inhibitor of the mitotic kinesin Eg5, which is crucial for cell division. This compound is cell-permeable and does not interact with tubulin, making it a unique mitosis inhibitor . It has a molecular formula of C23H23N3O3 and a molecular weight of 389.5 .
Méthodes De Préparation
The synthesis of trans-HR22C16 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The compound is typically synthesized through a series of organic reactions, including condensation and cyclization reactions. Industrial production methods often involve optimizing these reactions to increase yield and purity .
Analyse Des Réactions Chimiques
trans-HR22C16 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, especially at the aromatic rings, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
trans-HR22C16 has a wide range of applications in scientific research:
Chemistry: Used as a probe to study the dynamics of cell division and mitosis.
Biology: Helps in understanding the role of kinesin Eg5 in cell division.
Medicine: Potential therapeutic applications in cancer treatment due to its ability to inhibit cell division.
Industry: Used in the development of new drugs and therapeutic agents
Mécanisme D'action
trans-HR22C16 exerts its effects by binding to the mitotic kinesin Eg5, a motor protein essential for the separation of spindle poles during cell division. By inhibiting Eg5, trans-HR22C16 effectively blocks mitosis, leading to cell cycle arrest and apoptosis in rapidly dividing cells .
Comparaison Avec Des Composés Similaires
trans-HR22C16 is unique due to its selective inhibition of kinesin Eg5 without interacting with tubulin. Similar compounds include:
Monastrol: Another Eg5 inhibitor but with different binding properties.
STLC: A potent Eg5 inhibitor with a different chemical structure.
Dimethylenastron: Inhibits Eg5 but has a different mechanism of action.
These compounds share the common feature of inhibiting Eg5 but differ in their chemical structures, binding affinities, and specific mechanisms of action.
Propriétés
Formule moléculaire |
C23H23N3O3 |
|---|---|
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
(10R,15S)-13-butyl-10-(3-hydroxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione |
InChI |
InChI=1S/C23H23N3O3/c1-2-3-11-25-22(28)19-13-17-16-9-4-5-10-18(16)24-20(17)21(26(19)23(25)29)14-7-6-8-15(27)12-14/h4-10,12,19,21,24,27H,2-3,11,13H2,1H3/t19-,21+/m0/s1 |
Clé InChI |
IDGCPAFIELNTPI-PZJWPPBQSA-N |
SMILES isomérique |
CCCCN1C(=O)[C@@H]2CC3=C([C@H](N2C1=O)C4=CC(=CC=C4)O)NC5=CC=CC=C35 |
SMILES canonique |
CCCCN1C(=O)C2CC3=C(C(N2C1=O)C4=CC(=CC=C4)O)NC5=CC=CC=C35 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5S)-5-[(2R)-butan-2-yl]morpholin-3-one](/img/structure/B13717003.png)

![6-Methyl-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13717012.png)

![3-{[2-(Dimethylamino)ethy]methyl]amino}-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13717020.png)
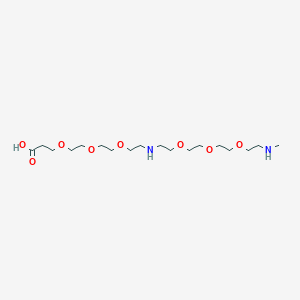
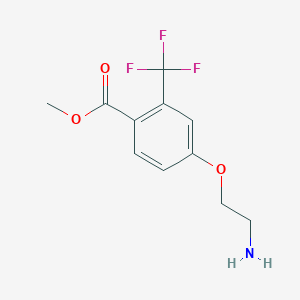
![N3-(7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-chloronicotinamide](/img/structure/B13717051.png)
![4,7-Methano-1H-isoindole-1,3(2H)-dione, hexahydro-2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-, hydrochloride, (3aR,4S,7R,7aS)-rel-](/img/structure/B13717059.png)

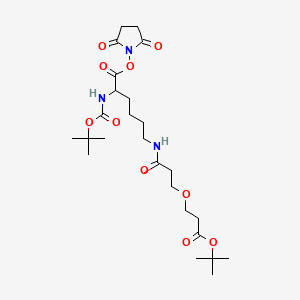
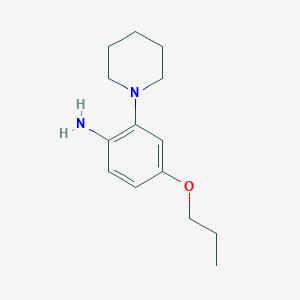
![Isopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B13717091.png)
